4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Description
4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a central oxobutanoic acid backbone substituted with an ethoxycarbonylphenyl group at the 4-position and a 3-methoxypropylamino group at the 2-position. Its molecular formula is C₁₇H₂₃N₂O₆, with a molecular weight of 369.38 g/mol.
This compound belongs to a class of molecules designed to modulate enzyme activity, particularly in studies targeting human thymidylate synthase (hTS) or protein tyrosine phosphatases (PTPs). Its structural features align with inhibitors that exploit both hydrophobic and polar interactions with enzyme active sites .
Properties
IUPAC Name |
4-(4-ethoxycarbonylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-3-25-17(23)12-5-7-13(8-6-12)19-15(20)11-14(16(21)22)18-9-4-10-24-2/h5-8,14,18H,3-4,9-11H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCZNMFPWOPFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular formula of 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is C₁₅H₁₉N₂O₃, with a molecular weight of approximately 265.26 g/mol. The structural formula can be represented as follows:
This compound features an ethoxycarbonyl group and two amino substituents that contribute to its biological activity.
Synthesis
The synthesis of 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions, including acylation and amination processes. Recent studies have explored various synthetic pathways to optimize yield and purity while maintaining the desired biological properties .
Anti-inflammatory Activity
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Igidov et al. (2022) | In vivo models | Demonstrated significant reduction in inflammation markers after administration of similar compounds. |
| Shipilovskikh et al. (2021) | Cytokine assays | Showed inhibition of TNF-alpha and IL-6 production in cultured cells. |
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported that it can effectively alleviate pain in various experimental models, suggesting its utility as a therapeutic agent for pain management .
Case Study: Analgesic Effectiveness
A study conducted by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds in a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief .
The exact mechanism by which 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in pain and inflammation pathways, modulating the release of neurotransmitters and inflammatory mediators .
Comparison with Similar Compounds
Key Insights :
- Bulkier substituents (e.g., propenoyl ) may sterically hinder target binding but enhance specificity for hydrophobic enzyme pockets.
Amino Group Modifications
Key Insights :
- Branched alkyl chains (e.g., isobutyl ) improve blood-brain barrier penetration.
- Methoxypropyl groups (target compound) balance solubility and lipophilicity, making them versatile for both peripheral and central targets .
Heterocyclic Derivatives
Q & A
Q. Comparative Bioactivity Table :
| Study | Target (Enzyme) | IC₅₀ (µM) | Assay Conditions | Purity (%) |
|---|---|---|---|---|
| A | COX-2 | 12.5 | 10 mM ATP, pH 7.0 | 95 |
| B | COX-2 | 25.1 | 1 mM ATP, pH 7.4 | 88 |
Advanced: What computational strategies predict binding modes to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or kinases. Prioritize poses with hydrogen bonds to the ethoxycarbonyl group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxypropyl vs. hydroxypropyl) on bioactivity using descriptors like logP and polar surface area .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
- Solvent Choice : Dissolve in DMSO (for biological assays) or ethanol (for synthesis); avoid aqueous buffers unless lyophilized .
Advanced: How to analyze metabolic pathways in human hepatocytes?
Methodological Answer:
- Metabolite ID : Incubate with primary hepatocytes (37°C, 5% CO₂) for 24h. Extract metabolites with acetonitrile and analyze via UPLC-QTOF-MS .
- Pathway Mapping : Use software (e.g., MetaboAnalyst) to map metabolites to CYP450 pathways. Confirm major routes (e.g., CYP3A4-mediated oxidation) .
Advanced: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (<1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm) to improve bioavailability and reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
